Bisnafide mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
145124-30-7 |
|---|---|
Molecular Formula |
C34H36N6O14S2 |
Molecular Weight |
816.8 g/mol |
IUPAC Name |
methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1 |
InChI Key |
KPQJSSLKKBKWEW-RKDOVGOJSA-N |
Isomeric SMILES |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
Other CAS No. |
145124-30-7 |
Synonyms |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bisnafide Dimesylate
Elucidation of DNA Intercalation
Bisnafide (B1667450) dimesylate is recognized as a high-affinity DNA binding agent that acts as a DNA intercalator. acs.orgacs.orgresearchgate.net As a bis-naphthalimide, it possesses two planar naphthalimide rings which are responsible for its ability to insert between the base pairs of the DNA double helix. scielo.brnih.gov This interaction is a non-covalent, reversible binding driven by forces such as van der Waals interactions between the aromatic rings of the compound and the DNA base pairs. nih.gov Research indicates that Bisnafide dimesylate selectively intercalates into guanine-cytosine (GC) rich regions of DNA. nih.gov This mode of binding is fundamental to its biological activity, initiating a series of structural and topological changes in the DNA that underpin its cytotoxic effects. researchgate.net
Impact on DNA Topology: Unwinding and Lengthening
Table 1: Effects of Intercalation on DNA Properties
| Property | Effect of Bisnafide Dimesylate Intercalation | Reference |
|---|---|---|
| DNA Structure | Insertion of planar rings between GC-rich base pairs | researchgate.netnih.gov |
| DNA Topology | Unwinding of the double helix | researchgate.net |
| DNA Length | Lengthening of the DNA molecule | researchgate.net |
Interference with DNA-Associated Enzymatic Processes
The structural and topological perturbations induced by Bisnafide dimesylate have significant downstream effects on the function of DNA-associated enzymes. The presence of the bulky intercalated molecule can act as a physical roadblock, interfering with the processivity of enzymes that track along the DNA groove, such as DNA polymerases and RNA polymerases. nih.govplos.org This interference can lead to the stalling of replication forks and transcription complexes, thereby inhibiting DNA replication and gene expression. plos.org Furthermore, the altered DNA conformation can affect the binding affinity and function of transcription factors and the protein machinery of DNA repair systems, which rely on recognizing specific DNA sequences and structures. mdpi.complos.org Studies with other intercalators have shown that cellular factors can modulate this interference; for example, depleting natural polyamines, which also bind DNA, can enhance the inhibitory effect of an intercalator on both transcription and replication. plos.org
Induction of DNA Damage and Chromosomal Aberrations
Bisnafide dimesylate is known to induce DNA damage within cells. Experimental evidence shows that it causes DNA single-strand breaks in a dose-dependent fashion. aacrjournals.org While the compound itself does not typically create double-strand breaks, these lethal lesions can arise as a secondary consequence. aacrjournals.org The interaction of Bisnafide with topoisomerases can lead to stabilized enzyme-DNA cleavage complexes. When a moving DNA replication fork collides with such a complex, the single-strand break can be converted into a permanent, cytotoxic double-strand break. researchgate.net Such breaks are a severe form of DNA damage that, if not properly repaired, can trigger apoptosis. nih.gov This genotoxic activity is a key component of its mechanism. The induction of DNA breaks can lead to larger-scale genomic instability, including the formation of chromosomal aberrations such as breaks, fusions, and translocations, which are hallmarks of genotoxic agents. nih.govjuniperpublishers.comnih.gov
Topoisomerase Inhibition
In addition to its direct effects via DNA intercalation, Bisnafide dimesylate also functions as an inhibitor of DNA topoisomerases. These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination by catalyzing the transient breakage and re-ligation of DNA strands. wikipedia.org
Characterization of DNA Topoisomerase I Inhibition
While Bisnafide dimesylate (also referred to as DMP 840) is well-characterized as a Topoisomerase II poison, evidence also points to its activity against DNA Topoisomerase I. acs.orgacs.orggrantome.com Preliminary biochemical studies suggested that DMP 840 inhibits both Topoisomerase I and II through a novel mechanism, possibly by preventing the enzymes from binding to DNA, distinguishing it from classic topoisomerase poisons that stabilize the cleavage complex. grantome.com
Table 2: Differential Cross-Resistance of Bisnafide Dimesylate (DMP 840) in Topotecan-Resistant Xenografts
| Xenograft Model | Resistance to Topotecan (Topo I Inhibitor) | Cross-Resistance to DMP 840 | Reference |
|---|---|---|---|
| Colon Tumor | Resistant | Complete cross-resistance | nih.gov |
| Rhabdomyosarcoma | Resistant | No cross-resistance | nih.gov |
Characterization of DNA Topoisomerase II Inhibition
Bisnafide dimesylate acts as a topoisomerase II poison. nih.gov Unlike catalytic inhibitors that merely obstruct the enzyme's function, bisnafide stabilizes the "cleavage complex," a transient state where the enzyme has created a double-strand break in the DNA. nih.govbiomedpharmajournal.org This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of these breaks. mdpi.comwikipedia.org These persistent DNA lesions are highly cytotoxic, interfering with essential cellular processes like replication and transcription, ultimately triggering apoptosis, or programmed cell death. biomedpharmajournal.org
Studies using yeast strains have provided significant insights into this mechanism. Yeast cells with temperature-sensitive mutations in the top2 gene, which confers resistance to other topoisomerase II poisons like etoposide (B1684455) and amsacrine, also showed resistance to bisnafide dimesylate. nih.gov Conversely, yeast cells that overexpressed topoisomerase II were found to be hypersensitive to the drug. nih.gov Furthermore, in vitro experiments with purified yeast and human topoisomerase IIα confirmed that bisnafide stimulates the formation of the cleavage complex. nih.govresearchgate.net These findings strongly indicate that the cytotoxic effects of bisnafide are a direct result of its action against eukaryotic topoisomerase II, effectively converting the enzyme into a cellular poison. nih.gov
Molecular Basis of Topoisomerase-DNA-Drug Complex Formation
The formation of the ternary topoisomerase-DNA-drug complex is a hallmark of topoisomerase poisons. biomedpharmajournal.org In the case of bisnafide dimesylate, its planar bis(naphthalimide) structure allows it to intercalate into the DNA double helix. nih.govnih.gov This intercalation, where the drug molecule inserts itself between adjacent base pairs, is a critical initial step. nih.gov This physical insertion is thought to distort the DNA structure, creating a favorable binding site for topoisomerase II.
The stabilized complex, often referred to as the ternary cleavage complex, consists of the topoisomerase II enzyme covalently bound to the 5'-phosphate of the cleaved DNA, with the bisnafide molecule situated at the interface. biomedpharmajournal.orgias.ac.in This strategic positioning of the drug prevents the enzyme from completing its catalytic cycle, specifically the re-ligation of the broken DNA strands. wikipedia.org The stability of this complex is crucial for the drug's efficacy, as the accumulation of these stalled complexes leads to irreversible DNA damage. biomedpharmajournal.org The interaction is a complex interplay of forces, including stacking interactions between the drug's aromatic rings and the DNA bases, as well as specific contacts between the drug and amino acid residues of the topoisomerase II enzyme. nih.gov
Investigation of Enzyme ATPase Activity Modulation
DNA topoisomerase II relies on the hydrolysis of ATP to fuel its catalytic cycle, which involves DNA cleavage, strand passage, and re-ligation. mdpi.comebi.ac.uk Some topoisomerase II inhibitors function by interfering with this ATPase activity. nih.gov These are typically classified as catalytic inhibitors, which are distinct from topoisomerase poisons like bisnafide. mdpi.comnih.gov
Synergistic or Complementary Effects of DNA Intercalation and Topoisomerase Inhibition
The anticancer efficacy of bisnafide dimesylate is significantly enhanced by the synergistic relationship between its DNA intercalating properties and its ability to inhibit topoisomerase II. nih.govnih.gov DNA intercalation, the insertion of its planar structure between DNA base pairs, is not merely a precursor to topoisomerase inhibition but an integral part of its cytotoxic mechanism. nih.gov
The act of intercalation itself can disrupt DNA metabolism and has been shown to be a property of many potent topoisomerase II inhibitors. nih.gov For bisnafide, this initial binding to DNA likely facilitates the subsequent trapping of the topoisomerase II enzyme. nih.gov The structural changes induced in the DNA by intercalation may create a more favorable binding site for the enzyme or alter the dynamics of the enzyme-DNA interaction, leading to a more stable ternary complex. researchgate.netnih.gov
This dual mechanism distinguishes bisnafide from non-intercalating topoisomerase II poisons, such as etoposide, where drug-protein interactions are thought to be the primary driver of cleavage complex stabilization. nih.gov The combination of high-affinity DNA binding through intercalation and the specific poisoning of topoisomerase II results in a potent and targeted assault on the integrity of the cancer cell's genome, ultimately leading to efficient cell killing. nih.gov
Preclinical Research Methodologies and Translational Insights
In Vitro Experimental Models for Mechanistic Elucidation
A variety of in vitro experimental models have been instrumental in defining the precise molecular interactions and cellular consequences of Bisnafide (B1667450) dimesylate treatment. These assays have provided a foundational understanding of its mechanism as a DNA-targeting agent and a topoisomerase II inhibitor.
Cell-free assays are crucial for directly assessing the interaction of a compound with its molecular targets in a controlled environment, devoid of cellular complexities. For Bisnafide dimesylate, these assays have confirmed its identity as a DNA intercalator and a potent inhibitor of topoisomerase II.
DNA Binding: As a bis-naphthalimide, the planar aromatic rings of Bisnafide dimesylate are capable of inserting between the base pairs of the DNA double helix, a process known as intercalation. This interaction is a key aspect of its mechanism of action. Molecular modeling studies have suggested that the naphthalimide rings of Bisnafide dimesylate favor π-π stacking interactions with the purine (B94841) and pyrimidine (B1678525) bases within the DNA active site. patsnap.com Furthermore, fluorometric techniques have indicated that Bisnafide dimesylate exhibits a preference for binding to AT-rich regions of the DNA duplex. patsnap.com
Topoisomerase II Inhibition: Topoisomerase II is a critical enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks. Bisnafide dimesylate acts as a catalytic inhibitor of this enzyme. patsnap.com Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, catalytic inhibitors like Bisnafide dimesylate interfere with the enzyme's function before the DNA cleavage step. This inhibition disrupts essential cellular processes that rely on topoisomerase II activity, ultimately leading to cell cycle arrest and apoptosis.
| Assay Type | Target | Finding |
| Molecular Modeling | DNA | Naphthalimide rings positioned for optimal π-π stacking with DNA bases. |
| Fluorometric Titration | DNA | Preferential binding to AT-rich regions of the DNA duplex. |
| Topoisomerase II Activity Assay | Topoisomerase II | Catalytic inhibition of the enzyme's decatenation activity. |
To understand the effects of Bisnafide dimesylate in a biological context, cell-based assays are employed. These assays measure the compound's impact on cell viability, proliferation, and its ability to engage its intended target within the cell.
Cytotoxicity Studies: The cytotoxic effects of Bisnafide dimesylate have been evaluated against various human cancer cell lines. These studies determine the concentration of the drug required to inhibit cell growth or kill a certain percentage of the cell population (e.g., IC50 values). Research has demonstrated that Bisnafide dimesylate exhibits significant cytotoxic activity against a range of tumor types.
Target Engagement: While specific target engagement assays for Bisnafide dimesylate are not extensively detailed in publicly available literature, the downstream effects of its interaction with DNA and topoisomerase II can be observed. These include the induction of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. The engagement of topoisomerase II within the cellular environment leads to the disruption of DNA replication and segregation, triggering these cellular responses.
The insertion of an intercalating agent between DNA base pairs also causes a local unwinding of the DNA helix. This unwinding can be detected using supercoiled plasmid DNA. The unwinding of the helix relieves supercoiling, which in turn alters the hydrodynamic properties of the plasmid, leading to a measurable change in viscosity. This method provides further evidence of an intercalative binding mode.
Spectroscopic and fluorescent techniques are powerful tools for characterizing the binding of small molecules to DNA.
UV-Vis Hypochromism: When a molecule intercalates into the DNA double helix, the electronic interactions between the chromophore of the molecule and the DNA bases can lead to a decrease in the absorbance of the chromophore. This phenomenon, known as hypochromism, is a strong indicator of intercalation.
Fluorescence Quenching: The fluorescence of a DNA-binding dye, such as ethidium (B1194527) bromide, can be quenched upon the addition of a compound that competes for the same binding site on the DNA. By measuring the decrease in fluorescence, the binding affinity of the competing compound can be determined.
Thiazole (B1198619) Orange Displacement Assays: Similar to fluorescence quenching with ethidium bromide, thiazole orange is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to DNA. A compound that displaces thiazole orange from the DNA will cause a decrease in fluorescence, providing a means to study its DNA binding properties.
While the specific quantitative data from these spectroscopic and fluorescent assays for Bisnafide dimesylate are not widely published, its established role as a DNA intercalator suggests that it would exhibit hypochromism in its UV-Vis spectrum upon binding to DNA and would effectively displace fluorescent dyes like ethidium bromide and thiazole orange.
In Vivo Preclinical Models for Efficacy and Mechanistic Studies
To evaluate the therapeutic potential of Bisnafide dimesylate in a more complex biological system, in vivo preclinical models, particularly human tumor xenografts in immunodeficient mice, are utilized. These models provide valuable information on the drug's antitumor efficacy, pharmacokinetics, and tolerability.
Bisnafide dimesylate (also referred to as DMP 840 in some studies) has demonstrated significant antitumor activity in a variety of human tumor xenograft models. In studies involving human colon adenocarcinoma xenografts, treatment with Bisnafide dimesylate resulted in a high frequency of partial and complete tumor regressions in sensitive cell lines. Furthermore, it has shown remarkable efficacy against advanced rhabdomyosarcoma xenografts, causing complete regressions in a majority of the tested lines across a broad range of effective doses.
Notably, Bisnafide dimesylate has also been evaluated in multidrug-resistant tumor models. In xenografts derived from a vincristine-resistant human KB cell line, Bisnafide dimesylate demonstrated high and equal sensitivity in both the parental and resistant tumors, suggesting it may be effective against tumors that have developed resistance to other chemotherapeutic agents.
Table of In Vivo Efficacy of Bisnafide Dimesylate in Human Tumor Xenografts
| Tumor Type | Model | Efficacy |
| Colon Adenocarcinoma | Human Xenograft | High frequency of partial and complete regressions in 2 of 8 lines; significant growth inhibition in 2 of 8 lines. |
| Rhabdomyosarcoma | Human Xenograft | Complete regressions in 5 of 6 lines with advanced disease. |
| Epidermoid Carcinoma | KB3-1 (parental) Xenograft | Highly sensitive. |
| Epidermoid Carcinoma | KB8-5 (vincristine-resistant) Xenograft | Highly sensitive, no cross-resistance observed. |
Establishment of Relevant Animal Models (e.g., Murine Xenograft Models, Patient-Derived Xenografts)
The preclinical evaluation of Bisnafide dimesylate, also known as DMP 840, has utilized murine xenograft models to establish its potential as an antineoplastic agent. These models involve the transplantation of human tumor cells into immunodeficient mice, providing an in vivo system to study tumor growth and response to therapeutic interventions.
Specifically, studies have employed xenografts derived from established human cancer cell lines. For instance, the KB-3-1 human epidermoid carcinoma cell line and its multidrug-resistant variant, KB-8-5, have been used to create subcutaneous tumors in immune-deprived mice. In these models, tumor fragments are implanted into the axillary region of the mice, and the subsequent growth of these tumors provides a platform to assess the efficacy of anticancer compounds.
In addition to cell line-derived xenografts, preclinical investigations of Bisnafide dimesylate have involved a panel of human tumor xenografts grown in nude mice. These included various histologies such as colon adenocarcinoma and rhabdomyosarcoma, allowing for the assessment of the drug's activity across a spectrum of cancer types. The establishment of these xenograft models is a critical step in preclinical research, offering a means to observe therapeutic effects in a biological system that, while not a perfect replica, provides valuable insights into potential clinical activity.
While murine xenograft models using established cell lines have been documented in the study of Bisnafide dimesylate, a thorough review of the available scientific literature did not yield specific examples of the use of patient-derived xenografts (PDXs) in the preclinical evaluation of this particular compound. PDX models, which involve the direct implantation of tumor tissue from a patient into an immunodeficient mouse, are increasingly utilized in translational oncology research for their potential to more accurately reflect the heterogeneity and therapeutic response of the original human tumor. However, specific applications of this methodology to Bisnafide dimesylate preclinical research are not detailed in the reviewed sources.
Evaluation of Antineoplastic Efficacy in Preclinical Tumor Models
The antineoplastic efficacy of Bisnafide dimesylate has been demonstrated in various preclinical tumor models, particularly in murine xenografts of human cancers. In studies utilizing the KB-3-1 and the multidrug-resistant KB-8-5 human epidermoid carcinoma xenografts, Bisnafide dimesylate exhibited significant antitumor activity. Notably, the compound was highly effective against both the parental and the multidrug-resistant tumor lines, suggesting its potential to overcome certain mechanisms of drug resistance.
Further evaluations were conducted against a panel of human tumor xenografts, revealing a broad spectrum of activity. In models of colon adenocarcinoma, Bisnafide dimesylate induced a high frequency of partial and complete tumor regressions in some of the tested cell lines, while significantly inhibiting tumor growth in others. The efficacy was even more pronounced in rhabdomyosarcoma xenografts, where the compound caused complete regressions in a majority of the advanced-stage tumor models across a range of effective doses.
The table below summarizes the response of various human tumor xenografts to Bisnafide dimesylate treatment in preclinical studies.
| Tumor Type | Xenograft Model | Efficacy of Bisnafide Dimesylate |
| Colon Adenocarcinoma | Various Lines | High frequency of partial and complete regressions in 2 of 8 lines; significant growth inhibition in 2 of 8 lines. |
| Rhabdomyosarcoma | Various Lines | Complete regressions in 5 of 6 lines with advanced-stage disease. |
| Epidermoid Carcinoma | KB-3-1 (parental) | High sensitivity, leading to significant tumor growth inhibition. |
| Epidermoid Carcinoma | KB-8-5 (multidrug-resistant) | High sensitivity, comparable to the parental line, indicating a lack of cross-resistance. |
These findings from preclinical tumor models underscored the potent and broad-spectrum antineoplastic activity of Bisnafide dimesylate, providing a strong rationale for its further clinical development.
Assessment of Pharmacodynamic Biomarkers in Preclinical Settings
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
Despite a thorough review of the available scientific literature, specific preclinical studies establishing a pharmacokinetic and pharmacodynamic (PK/PD) correlation for Bisnafide dimesylate could not be identified. Such studies are crucial for understanding the relationship between the concentration of the drug in the body over time (pharmacokinetics) and its observed therapeutic effect (pharmacodynamics). Establishing a PK/PD correlation helps in optimizing dosing schedules and predicting clinical efficacy. The absence of this specific data for Bisnafide dimesylate in the public domain limits a detailed discussion on this particular aspect of its preclinical research.
Structure Activity Relationship Sar Studies of Bisnafide Dimesylate and Analogues
Methodological Approaches to SAR Analysis
Structure-Activity Relationship (SAR) analysis establishes a connection between the chemical structure of a compound and its biological activity. mdpi.com For bisnafide (B1667450) and its derivatives, SAR studies have been instrumental in optimizing their anticancer properties. google.com These investigations typically integrate qualitative observations, quantitative modeling, and computational simulations to build a comprehensive understanding of the molecule's function.
Qualitative SAR relies on comparing the biological activities of structurally related compounds to identify key chemical features responsible for their effects. Early studies on naphthalimides established fundamental SAR principles. A critical finding was that dimeric compounds, such as bisnafide and elinafide, which feature two naphthalimide units, exhibit significantly higher cytotoxic activity than their monomeric counterparts like amonafide (B1665376) and mitonafide. nih.govresearchgate.net This enhancement is attributed to the ability of bis-naphthalimides to intercalate twice into the DNA helix. nih.gov
Further qualitative analyses have highlighted the importance of several structural elements:
The Linker Chain: The nature and length of the linker connecting the two naphthalimide chromophores are crucial. SAR analysis revealed that a long methylene (B1212753) chain, with at least eight methylene groups, is important for certain biological activities. nih.gov The presence of a basic terminal group in the side chain is also considered essential for anticancer properties. uminho.pt
N-Substituent Spacing: A spacer of two or three methylene groups separating the terminal nitrogen of the side chain from the naphthalimide ring plays a key role in anticancer activity. uminho.pt
Alicyclic Amino Substituents: The incorporation of alicyclic amino groups, such as a piperazinyl ring, has been shown to significantly influence inhibitory activity and can enhance antimicrobial potency. nih.gov
These qualitative observations provide foundational rules for guiding the synthesis of new, potentially more effective analogues.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net This approach moves beyond qualitative observations by quantifying the relationship, allowing for the prediction of activity for novel, untested compounds. researchgate.netnih.gov The development of a robust QSAR model involves several stages, including data preparation, descriptor calculation, variable selection, model building, and rigorous validation. researchgate.net
For a series of compounds like bisnafide analogues, a QSAR study would typically involve:
Data Collection: Assembling a dataset of compounds with their measured biological activities (e.g., IC50 values against a cancer cell line).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters). nih.gov
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation linking the descriptors to the biological activity. researchgate.net
Validation: Assessing the model's statistical significance and predictive power. researchgate.net This is a critical step to ensure the model is not a result of chance correlation. researchgate.net Validation is performed internally (e.g., cross-validation) and externally (using a test set of compounds not included in the model development). researchgate.netnih.gov
A generally acceptable QSAR model must meet several statistical criteria, as detailed in the table below.
| Validation Parameter | Symbol | Recommended Value | Description |
| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit for the training set. researchgate.net |
| Cross-validated R² | Q² or R²cv | > 0.5 | Assesses the robustness and internal predictive ability of the model. researchgate.netresearchgate.net |
| External Validation R² | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. researchgate.net |
While specific QSAR models for bisnafide dimesylate are not extensively published in public literature, the principles of QSAR are widely applied in the design of naphthalimide-based agents to optimize activity and guide the synthesis of new derivatives with improved therapeutic profiles. nih.gov
Computational chemistry and molecular docking are powerful tools for visualizing and analyzing the interactions between a small molecule like bisnafide and its biological targets, primarily DNA and topoisomerase enzymes. researchgate.netrhhz.net Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net
For bisnafide and its analogues, molecular docking studies have provided key insights:
DNA Intercalation: Docking simulations consistently show the planar naphthalimide ring inserting between DNA base pairs, which is the hallmark of intercalation. scielo.brscispace.com These models suggest that the chromophore stacks between G-C base pairs. scielo.brscispace.com
Groove Binding: The linker chain connecting the two naphthalimide moieties is often shown to occupy one of the DNA grooves. scielo.brscispace.com Some studies suggest the linker orients into the minor groove, where it can form stabilizing hydrogen bonds with the DNA base pairs. scielo.brscispace.com
Interaction with Topoisomerase II: Docking has also been used to model the interaction of naphthalimide derivatives with topoisomerase II. rhhz.net These studies indicate that the interactions are often driven by the formation of hydrogen bonds between the compound and the enzyme-DNA complex. rhhz.net
These computational approaches are essential for rational drug design, allowing researchers to predict how structural modifications might affect target binding before undertaking complex and costly synthesis. nih.gov
Identification of Key Structural Moieties Governing DNA Intercalation Affinity and Specificity
The ability of bisnafide to bind to DNA is central to its mechanism of action. nih.gov Its structure is optimized for high-affinity DNA interaction through a combination of intercalation and groove binding.
The Naphthalimide Chromophore: The planar, aromatic naphthalimide ring system is the primary DNA-intercalating moiety. uminho.ptresearchgate.net Its planarity allows it to slide between the base pairs of the DNA double helix, a process that causes the helix to unwind and lengthen. mdpi.comnih.gov The fusion of additional rings to the naphthalimide core, such as a furan (B31954) ring, can increase the planar surface and enhance DNA binding. researchgate.netnih.gov
The Dimeric Structure: Bisnafide is a bis-intercalator, meaning it has two naphthalimide units connected by a flexible linker. researchgate.net This dimeric structure allows the molecule to span multiple base pairs and intercalate at two separate sites simultaneously, leading to a much higher binding affinity (up to 1000 times greater) compared to corresponding monomeric naphthalimides. researchgate.netnih.gov This bifunctional binding is a key principle in designing high-affinity DNA ligands. scielo.br
The Linker: The linker not only connects the two chromophores but also contributes to binding affinity and specificity. nih.gov While the naphthalimide rings intercalate, the linker lies within a DNA groove, with some evidence pointing to the major groove. nih.govresearchgate.net
Sequence Specificity: Bisnafide and its analogues exhibit a degree of sequence selectivity, preferentially binding to GC-rich regions of DNA. nih.govnih.gov Docking studies have shown favorable interactions with G-C base pairs. scielo.br This specificity is a critical factor in the drug's biological activity and is influenced by the interplay of all structural components. elifesciences.orgnih.govnih.gov
The table below summarizes the contribution of each structural moiety to DNA binding.
| Structural Moiety | Primary Function | Contribution to Binding |
| Planar Naphthalimide Ring | DNA Intercalation | Inserts between DNA base pairs, causing π-π stacking interactions. scielo.brmdpi.com |
| Dimeric Bis-naphthalimide Structure | Bis-intercalation | Enables simultaneous intercalation at two sites, dramatically increasing overall binding affinity. researchgate.netnih.gov |
| Amino Alkyl Linker | Groove Binding & Spacing | Connects the two intercalating units and occupies a DNA groove, contributing to binding affinity and specificity. nih.govnih.gov |
| Nitro Group Substituents | Electronic Properties | Influences the electronic characteristics of the chromophore, potentially affecting intercalation strength. nih.gov |
Elucidation of Structural Determinants for DNA Topoisomerase Inhibition Potency
Besides direct DNA binding, bisnafide also targets DNA topoisomerase II (topo II), a critical nuclear enzyme that manages DNA topology during replication and transcription. medkoo.comncats.iotargetmol.com Inhibitors of topoisomerase enzymes are potent anticancer agents. mdpi.combiochempeg.commhmedical.com
The interaction of bisnafide with topo II is complex. It is generally classified as a topo II inhibitor, but the precise mechanism remains a subject of investigation. uminho.ptnih.govmedkoo.com
Stabilization of the Cleavage Complex: Many topo II inhibitors, known as "poisons," act by trapping the transient intermediate complex formed between the enzyme and DNA. mdpi.commhmedical.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death. mdpi.com Some reports suggest bisnafide functions in this manner. researchgate.net
Inhibition of Catalytic Activity: Alternatively, some studies indicate that bisnafide and its analogues interfere with the catalytic activity of topoisomerase II without stimulating DNA cleavage. nih.gov This suggests a different mode of inhibition compared to classic topo II poisons like etoposide (B1684455). researchgate.net
Role of Bis-intercalation: The potent DNA binding and bis-intercalating ability of bisnafide are directly linked to its topoisomerase inhibitory function. researchgate.net By distorting the DNA structure, the drug perturbs the normal function of the enzyme as it attempts to relax supercoiled DNA. nih.gov
The structural features that govern DNA binding affinity—the planar dimeric structure and the linker—are also the key determinants for topoisomerase II inhibition potency. nih.govresearchgate.net
Design and Synthesis of Bisnafide Derivatives with Altered Biological Activities
The foundational SAR knowledge gained from studying bisnafide has guided the rational design and synthesis of numerous derivatives with the aim of improving efficacy, altering specificity, or overcoming resistance. mdpi.comscispace.com
Key strategies in the design of novel analogues include:
Linker Modification: The length, rigidity, and chemical nature of the linker connecting the two naphthalimide units have been systematically varied. nih.govuminho.pt Introducing different linker compositions can modulate DNA binding affinity and biological activity. nih.govnih.gov For example, a study comparing antibacterial activities of related bisquaternary bisnaphthalimides found that compounds with a 10- or 12-methylene linker region had the highest activities against S. aureus. nih.gov
Chromophore Modification: The naphthalimide chromophore itself has been altered. This includes fusing it with other heterocyclic rings (like furan) to create a larger planar surface, which was shown to enhance DNA binding affinity and sequence selectivity. nih.gov
Hybrid Molecules: Asymmetrical molecules have been synthesized by conjugating a naphthalimide moiety to a different DNA-binding scaffold, such as an imidazoacridone. scielo.br This approach aims to create bifunctional agents that may have novel mechanisms of action. scielo.br
Introduction of Functional Groups: Novel derivatives have been created by introducing different functional groups onto the naphthalimide core or the linker, such as triazole groups or N-mustards, to enhance cytotoxicity or introduce additional functionalities like DNA cross-linking. researchgate.netscielo.brscispace.com
The table below presents examples of designed naphthalimide derivatives and their observed biological activities.
| Derivative Type | Structural Modification | Observed Biological Effect | Reference | | :--- | :--- | :--- | | Bisfuronaphthalimide (MCI3335) | Naphthalimide fused with a furan ring; dimeric structure. | Up to 1000-fold tighter DNA binding than monomer; higher GC-selectivity; inhibits topo I/II catalytic activity. | nih.gov | | 1,2,3-Triazolo-naphthalimide Conjugates | Naphthalimide linked to another naphthalimide or phthalimide (B116566) via a triazole-containing linker. | Showed DNA intercalation and cytotoxic activity; dual mode of DNA binding (intercalation and minor groove). | scielo.brscispace.com | | N-mustard Conjugates | Mono- or bis-naphthalimides linked to an N-mustard group. | Exhibited both DNA alkylating and intercalating properties; induced S phase arrest in cells. | researchgate.net | | Bisquaternary Bisnaphthalimides (MT02) | Dimeric naphthalimide with a 10-methylene linker. | High antibacterial activity against Gram-positive bacteria, including S. aureus. | nih.gov |
These synthetic efforts, grounded in SAR principles, continue to produce novel compounds with diverse biological profiles, highlighting the versatility of the naphthalimide scaffold in drug discovery. nih.govmdpi.com
Synthetic Strategies and Chemical Modifications Relevant to Bisnafide Dimesylate Research
Foundational Synthetic Pathways for the Bisnafide (B1667450) Core
The synthesis of the core bisnafide molecule is a multi-step process that involves the strategic coupling of substituted naphthalimide units with a specific chiral diamine linker. The foundational pathway begins with the preparation of the naphthalimide heterocycle, followed by its linkage to form the characteristic bis-naphthalimide structure.
The general approach to creating naphthalimides involves the reaction of 1,8-naphthalic anhydride (B1165640) or its derivatives with a primary amine. nih.govsciengine.com In the case of bisnafide, the key precursors are a substituted 1,8-naphthalic anhydride and a chiral diamine linker. The synthesis of the bisnafide free base specifically involves the condensation of two molecules of 3-nitro-1,8-naphthalic anhydride with (2R,2'R)-N1,N1'-(ethane-1,2-diyl)dipropane-1,2-diamine. nih.gov This reaction creates the symmetrical bis-naphthalimide structure with the nitro groups positioned on the naphthalene (B1677914) rings.
An alternative synthetic route for the bisnafide core starts with the protection of a carbonyl group in ethylenediamine. uminho.pt This intermediate is then reacted, deprotected, and reduced before being coupled with a nitro-naphthalimide precursor to yield the final bisnafide structure. uminho.pt The planarity of the naphthalimide system is a key structural feature that allows these molecules to interact with biological targets. researchgate.net
Chemical Methodologies for Dimesylate Salt Formation
The formation of a dimesylate salt is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a drug substance, such as its stability, solubility, and ease of handling, particularly if the free base is hygroscopic. haugpartners.comgoogle.com Bisnafide is utilized as a dimesylate salt, indicating that the parent compound contains two basic nitrogen atoms that are protonated by methanesulfonic acid. nih.gov
The general methodology for forming a dimesylate salt involves reacting the free base form of the compound with two molar equivalents of methanesulfonic acid in a suitable solvent.
General Reaction for Dimesylate Salt Formation: Bisnafide (Free Base) + 2 CH₃SO₃H → Bisnafide Dimesylate
The choice of solvent is critical to ensure complete reaction and to facilitate the precipitation or crystallization of the resulting salt. Common solvents for this type of reaction include esters like ethyl acetate (B1210297) or ethers such as tetrahydrofuran. google.com The process is often followed by filtration and drying to isolate the pure salt. The decision to form a dimesylate salt over other salts, like a hydrochloride, is often made after screening various salt forms to find one with optimal properties for further development. haugpartners.com For instance, hydrochloride salts can sometimes be highly hygroscopic, forming a foam that is difficult to work with, which can be overcome by forming a more stable crystalline mesylate salt. haugpartners.com
Strategies for Chemical Derivatization and Analogue Generation for SAR Exploration
Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of a lead compound. For bisnafide, these studies involve the synthesis of a library of analogues where different parts of the molecule are systematically modified. The goal is to understand how these changes affect its biological activity. mdpi.comresearchgate.net
Key strategies for the derivatization of the bisnafide scaffold include:
Modification of the Naphthalimide Ring: Introducing various substituents onto the aromatic naphthalimide rings can significantly alter the compound's electronic and steric properties. nih.gov This can influence DNA binding affinity and specificity. mdpi.com
Alteration of the Linker: The polyamine linker connecting the two naphthalimide units is a primary target for modification. Varying the length, rigidity, and chemical nature of this linker can impact how the two naphthalimide moieties are presented to their biological target. uminho.ptmdpi.com For example, bis-naphthalimides with different linkers have been synthesized to probe the requirements for optimal activity. nih.govresearchgate.net
Hybrid Compound Synthesis: Another approach involves conjugating the naphthalimide structure with other known pharmacophores. For instance, naphthalimides have been linked to nitrogen mustards to create bifunctional agents that act as both DNA intercalators and alkylating agents. nih.gov
These derivatization strategies allow researchers to fine-tune the molecule's properties, guided by the biological data obtained from each new analogue. nih.govrsc.orgkcl.ac.uk
| Derivatization Strategy | Purpose in SAR Exploration | Example Modification | Reference |
| Ring Substitution | To alter electronic properties and target interactions. | Introduction of different functional groups on the naphthalimide rings. | nih.govmdpi.com |
| Linker Modification | To optimize the spatial orientation of the two naphthalimide units. | Varying the length and flexibility of the diamine chain. | uminho.ptmdpi.com |
| Hybridization | To combine pharmacophores for multi-modal action. | Conjugation with DNA alkylating agents like N-mustards. | nih.gov |
| Bioisosteric Replacement | To improve properties while retaining key interactions. | Replacing parts of the linker or ring system with bioisosteres like imidazole (B134444) or triazole. | sciengine.com |
This table is interactive. Click on the headers to sort.
Considerations for Purity and Characterization in Synthetic Research
The synthesis of bisnafide dimesylate and its analogues requires rigorous analytical characterization to confirm the structure and assess the purity of the final compounds. Impurities, which can arise from starting materials, intermediates, or side reactions, must be identified and quantified as they can affect the interpretation of biological data. researchgate.netsemanticscholar.org
A suite of analytical techniques is employed for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for determining the purity of the synthesized compound and for separating it from any process-related impurities or degradation products. researchgate.netusp.org The structure of the compound and its impurities is typically elucidated using a combination of spectroscopic methods.
| Analytical Technique | Purpose in Characterization | Reference |
| High-Performance Liquid Chromatography (HPLC) | To determine purity, separate impurities, and for quantification. | researchgate.netsemanticscholar.orgusp.org |
| Mass Spectrometry (MS / HRMS) | To confirm molecular weight and elemental composition. | semanticscholar.orgmdpi.comacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To provide detailed structural information and confirm the connectivity of atoms. | mdpi.comsemanticscholar.orgmdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups present in the molecule. | mdpi.com |
| Elemental Analysis | To verify the elemental composition of the synthesized compound. | tricliniclabs.com |
This table is interactive. Click on the headers to sort.
Probable mechanisms for the formation of any detected impurities are often proposed based on the synthetic route. semanticscholar.org The full identification and characterization of all related substances are essential for quality control in the research and manufacturing of complex molecules like bisnafide dimesylate. researchgate.net
Emerging Research Frontiers and Unresolved Questions in Bisnafide Dimesylate Research
Exploration of Molecular Mechanisms of Resistance to Bisnafide (B1667450) Dimesylate
The development of resistance remains a significant hurdle in cancer chemotherapy. For bisnafide dimesylate, understanding the molecular underpinnings of resistance is crucial for optimizing its therapeutic potential. Mechanisms of drug resistance in cancer are multifaceted and can include reduced drug uptake, increased drug efflux, enzymatic inactivation, and alterations in the drug's molecular target. google.com In the context of DNA-intercalating agents like bisnafide, resistance can also arise from enhanced DNA repair mechanisms or changes in chromatin structure that limit drug access to the DNA.
Research into resistance mechanisms for other chemotherapeutic agents offers potential parallels for bisnafide. For instance, resistance to some drugs is associated with the overexpression of efflux pumps like P-glycoprotein. nih.gov Another common mechanism involves the modification of the drug's target, as seen with mutations in the BCR-ABL kinase that confer resistance to imatinib. cellerontherapeutics.com Furthermore, the cellular environment, including stromal cells, can contribute to drug resistance. googleapis.com A comprehensive investigation into these and other potential resistance pathways is essential for developing strategies to overcome resistance to bisnafide dimesylate.
Investigation of Synergistic Interactions with Other Antineoplastic Agents or Therapeutic Modalities
Combining therapeutic agents is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and reduced side effects. uspharmacist.com The exploration of synergistic interactions between bisnafide dimesylate and other antineoplastic agents or therapeutic modalities is a promising area of research. googleapis.compolyu.edu.hkjustia.comgoogleapis.com Synergistic interactions can occur when drugs act on different targets or pathways, leading to a greater combined effect than the sum of their individual effects. biorxiv.org
Several studies have highlighted the potential of combination therapies involving various anticancer drugs. jheor.orgnih.gov For instance, the combination of gemcitabine (B846) with other agents has shown synergistic effects in non-small cell lung cancer. uspharmacist.com The rationale for combining bisnafide dimesylate with other drugs could be based on complementary mechanisms of action. For example, pairing it with a drug that inhibits DNA repair could enhance its DNA-damaging effects. Similarly, combining it with an agent that targets a different cellular process, such as signal transduction or angiogenesis, could attack the cancer from multiple angles. bmj.com Investigating these combinations in preclinical models is a critical step toward identifying effective new treatment strategies. nih.gov
Identification and Development of Predictive Biomarkers for Response to Bisnafide Dimesylate
To move towards a more personalized approach to cancer therapy, the identification of predictive biomarkers is paramount. nih.gov Predictive biomarkers help to identify patients who are most likely to respond to a particular treatment, thereby maximizing efficacy and minimizing unnecessary toxicity. cellerontherapeutics.commdpi.com For bisnafide dimesylate, the development of such biomarkers is a key research priority. nomuraresearchgroup.com
Potential predictive biomarkers could be related to the drug's mechanism of action. For example, tumors with high levels of topoisomerase II or specific DNA repair deficiencies might be more sensitive to bisnafide dimesylate. The expression of programmed death-ligand 1 (PD-L1) and tumor mutational burden (TMB) are established biomarkers for immune checkpoint inhibitors, and similar molecular signatures could be relevant for bisnafide. mdpi.comoaepublish.comnih.gov The process of biomarker discovery often involves analyzing tumor samples from patients treated with the drug and correlating molecular features with clinical outcomes. oaepublish.com Techniques such as genomics, transcriptomics, and proteomics can be employed to identify potential biomarkers, which then require rigorous validation in clinical studies. nih.gov
Advanced Computational Modeling for Mechanism Prediction and Novel Analogue Design
Computational modeling has become an indispensable tool in modern drug discovery and development. synopsys.com For bisnafide dimesylate, advanced computational approaches can provide valuable insights into its mechanism of action and guide the design of novel, more effective analogues. researchgate.net These models can simulate the interaction of bisnafide with its DNA target at an atomic level, helping to elucidate the structural basis of its activity.
Furthermore, computational methods can be used to predict the properties of new chemical entities, a process known as analogue design. synopsys.com By systematically modifying the structure of bisnafide dimesylate in silico, researchers can explore how changes in its chemical makeup affect its binding affinity, selectivity, and pharmacokinetic properties. This allows for the rational design of new compounds with potentially improved therapeutic profiles, such as enhanced potency, reduced toxicity, or the ability to overcome resistance mechanisms. researchgate.net
Novel Approaches for Enhancing Cellular Uptake and Target Specificity in Preclinical Systems
The efficacy of a drug is highly dependent on its ability to reach its target within the cancer cell. Therefore, developing novel strategies to enhance the cellular uptake and target specificity of bisnafide dimesylate is a critical area of research. nih.gov One promising approach is the use of nanoparticle-based drug delivery systems. google.comgoogleapis.com Nanoparticles can be engineered to encapsulate drugs like bisnafide, protecting them from degradation in the bloodstream and facilitating their accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. google.com
To further improve target specificity, these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of cancer cells. googleapis.comrsc.orgpatentinspiration.comgoogle.com This active targeting strategy can significantly increase the concentration of the drug at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects. google.com Research has shown that factors like the spikiness of nanoparticles can influence their interaction with cells and enhance their uptake. nih.gov The use of cell-penetrating peptides is another strategy to improve the intracellular delivery of therapeutic agents. nih.gov The development and preclinical testing of such advanced delivery systems for bisnafide dimesylate could unlock its full therapeutic potential. plos.org
Repurposing or Exploring New Therapeutic Applications for Bisnafide Dimesylate Derivatives
Drug repurposing, the identification of new therapeutic uses for existing or failed drugs, offers a time- and cost-effective approach to drug development. Exploring new therapeutic applications for bisnafide dimesylate and its derivatives beyond their initial intended use is a worthwhile endeavor. Given its mechanism of action as a DNA intercalator, bisnafide could potentially be effective against a broader range of cancers than initially investigated.
Furthermore, derivatives of bisnafide could be synthesized and screened for activity against other diseases where cellular proliferation is a key feature. The chemical structure of bisnafide provides a scaffold that can be modified to create a library of new compounds with diverse biological activities. researchgate.net These derivatives could be tested in a wide array of preclinical models to identify new and unexpected therapeutic opportunities.
Translational Research Gaps and Future Academic Inquiries
Despite the scientific interest in bisnafide dimesylate, significant gaps remain in translating preclinical findings into clinical applications. This "translational gap," often referred to as the "valley of death" in drug development, is a common challenge in the pharmaceutical industry. verisimlife.comphri.ca A key reason for this gap is the difficulty in replicating promising results from laboratory settings in human patients. nih.gov
To bridge this gap, future academic inquiries should focus on several key areas. There is a need for more robust preclinical models that better mimic the complexity of human tumors and their microenvironment. nih.gov A deeper integration of basic and clinical research is also crucial, allowing for a bidirectional flow of information where clinical observations can inform laboratory investigations and vice versa. phri.canih.govresearchgate.net Furthermore, a greater emphasis on understanding the fundamental mechanisms of action and resistance will provide a stronger foundation for rational drug development and clinical trial design. nih.gov Addressing these translational research gaps through collaborative and multidisciplinary efforts will be essential for realizing the therapeutic potential of bisnafide dimesylate and other promising anticancer agents.
Q & A
Q. What is the mechanism of action of Bisnafide dimesylate as a DNA intercalator and Topoisomerase II (Topo II) inhibitor, and how should this inform experimental design in anticancer studies?
Bisnafide dimesylate acts by intercalating into DNA and inhibiting Topo II, disrupting DNA replication and repair processes in cancer cells. To validate this mechanism, researchers should design dose-response experiments using in vitro models (e.g., cell lines sensitive to Topo II inhibitors) and measure DNA damage via comet assays or γ-H2AX staining. Concurrently, Topo II enzymatic activity assays (e.g., decatenation assays) should quantify inhibition efficiency. Preclinical studies should include controls for off-target effects, such as using Topo II-negative cell lines .
Q. How can researchers conduct a systematic literature review on Bisnafide dimesylate’s antiangiogenic effects, and which databases are most reliable?
Utilize specialized chemistry databases like SciFinder to search for CAS-registered studies (CAS No. T70609145124-30-7) and prioritize peer-reviewed journals. Filter results using keywords such as "antiangiogenic," "tumor vessel normalization," and "combination therapy." Avoid non-academic sources (e.g., commercial websites) and cross-reference findings with Web of Science to assess citation impact. Include meta-analyses of preclinical data to identify trends in efficacy across tumor models .
Q. What methodologies are recommended for determining the optimal dosage of Bisnafide dimesylate in preclinical models?
Employ a tiered approach:
- Phase 1: Conduct in vitro cytotoxicity assays (e.g., MTT or ATP-based assays) across a logarithmic dose range (0.1–100 µM) to establish IC₅₀ values.
- Phase 2: Validate in animal models (e.g., xenografts) using pharmacokinetic (PK) profiling to assess bioavailability and half-life. Adjust doses based on body surface area scaling and toxicity thresholds (e.g., myelosuppression).
- Phase 3: Compare results with structurally similar naphthalimide analogues to contextualize potency .
Q. How can researchers validate Topo II inhibition by Bisnafide dimesylate in cellular assays?
Use fluorescence-based assays (e.g., ethidium bromide displacement) to confirm DNA intercalation. For Topo II inhibition, employ kDNA decatenation assays or measure DNA cleavage complexes via Western blot (e.g., Topo IIα trapping). Include positive controls (e.g., etoposide) and negative controls (e.g., catalytically inactive Topo II mutants) to isolate specific effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported efficacy data for Bisnafide dimesylate across different tumor models?
Perform sensitivity analyses to identify confounding variables, such as tumor microenvironment heterogeneity or differential expression of drug transporters (e.g., ABCG2). Use patient-derived xenograft (PDX) models to recapitulate human tumor diversity. Cross-reference raw data from public repositories (e.g., Figshare) to validate reproducibility, and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate model-specific vs. compound-specific effects .
Q. What experimental protocols are critical for assessing Bisnafide dimesylate’s antiangiogenic effects in combination therapies?
Design orthotopic tumor models to evaluate vessel normalization using immunohistochemistry (e.g., CD31 staining for endothelial cells). Pair Bisnafide dimesylate with cytotoxic agents (e.g., paclitaxel) and measure intratumoral drug penetration via mass spectrometry. Use dynamic contrast-enhanced MRI (DCE-MRI) to quantify perfusion changes. Ensure ethical compliance by adhering to institutional guidelines for animal welfare .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate Bisnafide dimesylate’s mechanism of action?
Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators). Validate findings with qPCR and correlate with proteomic data (e.g., LC-MS/MS) to assess post-translational modifications. Use pathway analysis tools (e.g., DAVID, STRING) to map Topo II-related networks. Public datasets from Mendeley Data or Gene Expression Omnibus (GEO) can benchmark results .
Q. What strategies address variability in Bisnafide dimesylate’s pharmacokinetic (PK) data across species?
Apply allometric scaling to extrapolate PK parameters from rodents to humans, adjusting for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution. Validate with microdosing studies in primates and compare with human hepatocyte metabolism data. Report variability metrics (e.g., coefficient of variation) in publications to enhance transparency .
Methodological and Ethical Considerations
- Data Presentation: Include raw data in appendices and processed data (e.g., normalized IC₅₀ values) in main figures. Use tables to summarize dose-response relationships and statistical significance .
- Ethical Compliance: Obtain IRB approval for studies involving human-derived samples. Clearly document participant selection criteria and data anonymization protocols .
- Reproducibility: Provide detailed experimental protocols, including equipment specifications and reagent lot numbers, in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
